molecular formula C11H15N3O B13191271 2-(Azepan-1-yl)pyrimidine-5-carbaldehyde

2-(Azepan-1-yl)pyrimidine-5-carbaldehyde

Cat. No.: B13191271
M. Wt: 205.26 g/mol
InChI Key: IJZCKNJSMXSDTC-UHFFFAOYSA-N
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Description

2-(Azepan-1-yl)pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C11H15N3O and a molecular weight of 205.26 g/mol This compound features a pyrimidine ring substituted with an azepane group at the 2-position and an aldehyde group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azepan-1-yl)pyrimidine-5-carbaldehyde typically involves the reaction of pyrimidine derivatives with azepane under controlled conditions. One common method includes the use of a pyrimidine-5-carbaldehyde precursor, which undergoes nucleophilic substitution with azepane in the presence of a suitable catalyst .

Industrial Production Methods: . These methods often involve optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Azepan-1-yl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The azepane group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: 2-(Azepan-1-yl)pyrimidine-5-carboxylic acid.

    Reduction: 2-(Azepan-1-yl)pyrimidine-5-methanol.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Azepan-1-yl)pyrimidine-5-carbaldehyde has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research into its potential therapeutic applications, such as in the development of new drugs, is ongoing.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Azepan-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane group can enhance the compound’s binding affinity to these targets, while the aldehyde group can participate in covalent bonding or reversible interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

    2-(Piperidin-1-yl)pyrimidine-5-carbaldehyde: Similar structure but with a piperidine ring instead of an azepane ring.

    2-(Morpholin-1-yl)pyrimidine-5-carbaldehyde: Contains a morpholine ring instead of an azepane ring.

Uniqueness: 2-(Azepan-1-yl)pyrimidine-5-carbaldehyde is unique due to the presence of the azepane ring, which can confer different steric and electronic properties compared to other similar compounds. This uniqueness can result in distinct biological activities and chemical reactivity, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

2-(azepan-1-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C11H15N3O/c15-9-10-7-12-11(13-8-10)14-5-3-1-2-4-6-14/h7-9H,1-6H2

InChI Key

IJZCKNJSMXSDTC-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC=C(C=N2)C=O

Origin of Product

United States

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